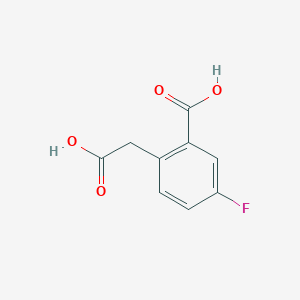

2-(Carboxymethyl)-5-fluorobenzoic acid

Description

2-(Carboxymethyl)-5-fluorobenzoic acid is an organic compound that features a carboxymethyl group and a fluorine atom attached to a benzoic acid core

Properties

IUPAC Name |

2-(carboxymethyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXMBGNOEIFPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-5-fluorobenzoic acid typically involves the introduction of a carboxymethyl group and a fluorine atom onto a benzoic acid derivative. One common method includes the following steps:

Starting Material: Begin with 5-fluorobenzoic acid.

Carboxymethylation: React 5-fluorobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the carboxymethyl group is introduced at the ortho position relative to the fluorine atom.

Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted benzoic acid derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(Carboxymethyl)-5-fluorobenzoic acid typically involves the following steps:

- Starting Material : 5-fluorobenzoic acid is used as the base compound.

- Carboxymethylation : The introduction of the carboxymethyl group is achieved by reacting 5-fluorobenzoic acid with chloroacetic acid in the presence of a base, such as sodium hydroxide. This process involves nucleophilic substitution at the ortho position relative to the fluorine atom.

- Purification : The synthesized product is purified using recrystallization or column chromatography.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality.

Chemistry

This compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Biology

The compound has been studied for its potential interactions with biological macromolecules. Its structure may confer specific biological activities that are beneficial in medicinal chemistry and pharmacology.

Medicine

Research indicates that this compound could function as a pharmaceutical intermediate or active ingredient. Its potential anti-inflammatory properties have been explored, particularly regarding its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.

Industry

This compound is utilized in developing new materials with specific properties, including those that require enhanced solubility or bioavailability due to the presence of the carboxymethyl group.

Anti-inflammatory Properties

Studies have shown that derivatives of fluorobenzoic acids can inhibit cyclooxygenase enzymes, which play a key role in inflammation. The introduction of the carboxymethyl group enhances solubility and bioavailability, potentially leading to improved therapeutic efficacy.

Case Study: COX Enzyme Inhibition

Recent studies have demonstrated that this compound selectively inhibits COX-2 while having minimal effects on COX-1. This selectivity may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics due to its carboxymethyl group, which may facilitate transport across cell membranes.

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High (in aqueous solutions) |

| Bioavailability | Moderate |

| Half-life | TBD (to be determined) |

Similar Compounds

- 2-(Carboxymethyl)-4-fluorobenzoic acid

- 2-(Carboxymethyl)-3-fluorobenzoic acid

- 2-(Carboxymethyl)-6-fluorobenzoic acid

Uniqueness

The specific positioning of the carboxymethyl and fluorine groups in this compound significantly influences its chemical reactivity and biological activity compared to its isomers.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The carboxymethyl group can form hydrogen bonds, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

- 2-(Carboxymethyl)-4-fluorobenzoic acid

- 2-(Carboxymethyl)-3-fluorobenzoic acid

- 2-(Carboxymethyl)-6-fluorobenzoic acid

Uniqueness

2-(Carboxymethyl)-5-fluorobenzoic acid is unique due to the specific positioning of the carboxymethyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Biological Activity

2-(Carboxymethyl)-5-fluorobenzoic acid, with the chemical formula C9H9FNO4 and CAS number 583880-95-9, is a fluorinated benzoic acid derivative that has garnered interest in various biological applications. Its unique structure, featuring a carboxymethyl group and a fluorine atom, may confer specific biological activities that are beneficial in medicinal chemistry and pharmacology.

Synthesis and Characterization

The synthesis of this compound has been documented through various methods, including microwave-assisted techniques which enhance yield and reduce reaction times. For instance, the compound can be synthesized from 5-fluoro-2-aminobenzoic acid through a reaction with chloroacetic acid under alkaline conditions, yielding significant amounts of the desired product .

Table 1: Synthesis Conditions and Yields

| Method | Reactants | Yield (%) | Conditions |

|---|---|---|---|

| Microwave-assisted synthesis | 5-Fluoro-2-aminobenzoic acid + chloroacetic acid | 92 | Microwave irradiation |

| Conventional synthesis | 5-Fluoro-2-aminobenzoic acid + chloroacetic acid | 29 | Reflux in aqueous NaOH |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with fluorinated aromatic structures often exhibit enhanced biological properties compared to their non-fluorinated counterparts.

Anti-inflammatory Properties

Studies have shown that derivatives of fluorobenzoic acids can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The introduction of the carboxymethyl group may enhance solubility and bioavailability, leading to improved therapeutic efficacy .

Case Study: Inhibition of COX Enzymes

In a recent study, the compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. The results demonstrated that this compound exhibited selective inhibition of COX-2, which is associated with inflammatory processes without significantly affecting COX-1, thus reducing potential gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve modulation of inflammatory pathways. The compound appears to interfere with prostaglandin synthesis by inhibiting the enzyme responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics due to its carboxymethyl group, which may facilitate transport across cell membranes.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High (in aqueous solutions) |

| Bioavailability | Moderate |

| Half-life | TBD (to be determined) |

Q & A

Basic: What are the recommended synthesis and characterization methods for 2-(Carboxymethyl)-5-fluorobenzoic acid?

Answer:

The synthesis typically involves condensation reactions under reflux conditions. For analogous compounds, thioglycolic acid and aromatic precursors are stirred in methanol for 3–4 hours, followed by solvent removal under reduced pressure and crystallization . Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the carboxymethyl (-CH₂COOH) and fluorine substituents.

- High-Performance Liquid Chromatography (HPLC) to assess purity, with mobile phases optimized for polar carboxylic acids (e.g., acetonitrile/water with 0.1% formic acid).

- X-ray crystallography using programs like SHELXL for structural elucidation, though crystallization may require slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use respiratory protection if airborne dust is generated .

- Ventilation: Ensure fume hoods are used during weighing or reactions to avoid inhalation of particulates.

- Storage: Keep in airtight containers at room temperature, away from moisture and oxidizing agents .

- Disposal: Classify as hazardous waste (GHS Category 4 acute toxicity) and coordinate with authorized disposal services .

Advanced: How can researchers evaluate the compound’s stability under varying pH and thermal conditions?

Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH Stability: Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Carboxylic acid groups may hydrolyze under alkaline conditions, requiring pH 4–7 for optimal stability .

- Light Sensitivity: Perform accelerated aging studies under UV/visible light to assess photodegradation pathways .

Advanced: What role does the fluorinated aromatic ring play in potential medicinal chemistry applications?

Answer:

- Bioisosteric Effects: The fluorine atom enhances metabolic stability and membrane permeability, making the compound a candidate for protease inhibitor scaffolds .

- Structural Analogues: Compare with 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4), where fluorine’s electron-withdrawing properties modulate acidity and binding affinity to targets like cyclooxygenase .

- Theranostic Potential: Fluorine-18 labeling (if applicable) could enable PET imaging, as seen in PSMA-targeted radiopharmaceuticals .

Advanced: How can crystallographic data resolve contradictions in spectroscopic analyses?

Answer:

- Charge Density Maps: Use SHELXL to refine X-ray data, distinguishing between tautomeric forms (e.g., enol vs. keto configurations) that may cause ambiguous NMR signals .

- Hydrogen Bonding Networks: Crystallography can identify intermolecular interactions (e.g., carboxylate dimers) that influence solubility and reactivity .

Advanced: What analytical strategies validate the compound’s purity in complex matrices?

Answer:

- LC-MS/MS: Combine reverse-phase chromatography with tandem mass spectrometry to detect trace impurities (e.g., unreacted precursors or side products) .

- Ion Chromatography: Quantify residual counterions (e.g., chloride from synthesis) that may affect biological assays .

- Standard Addition Method: Spike samples with known impurities to validate recovery rates and method accuracy .

Advanced: How can researchers address gaps in toxicological and ecotoxicological data?

Answer:

- In Vitro Assays: Use HepG2 cells for acute cytotoxicity screening (MTT assay) and Ames tests for mutagenicity .

- Computational Modeling: Apply QSAR models to predict environmental fate (e.g., biodegradation half-life) based on logP and molecular weight .

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests, given the compound’s moderate water solubility (~1–10 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.